molecular formula C10H6ClNO B3159636 2-Chloroquinoline-7-carbaldehyde CAS No. 863549-06-8

2-Chloroquinoline-7-carbaldehyde

Cat. No.: B3159636
CAS No.: 863549-06-8
M. Wt: 191.61 g/mol
InChI Key: NHIUTINUVPIBPQ-UHFFFAOYSA-N
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Description

2-Chloroquinoline-7-carbaldehyde (CAS 863549-06-8) is an organic solid with the molecular formula C10H6ClNO and an average molecular mass of 191.61 g/mol . It is a multifunctional quinoline derivative that serves as a valuable building block in organic synthesis and medicinal chemistry research. The compound features two key reactive sites: the chlorine atom at the 2-position of the quinoline ring and the aldehyde group at the 7-position . The 2-chloro substituent is a well-known handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for the introduction of various carbon or nitrogen-based fragments . Simultaneously, the aldehyde group is highly amenable to nucleophilic addition and condensation reactions, including the formation of imines or its use in reductive amination protocols to create diverse molecular libraries. This unique combination of functionalities makes this compound a promising scaffold for the synthesis of more complex heterocyclic systems. Potential research applications include its use as a precursor in the development of novel pharmaceutical candidates, agrochemicals, and functional materials. Specific research on this compound may explore its role as an intermediate in synthesizing kinase inhibitors, antimicrobial agents, or fluorescent probes, leveraging the intrinsic properties of the quinoline core. The product is intended for use by qualified researchers in a controlled laboratory setting. It is strictly for Research Use Only and is not to be used for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloroquinoline-7-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO/c11-10-4-3-8-2-1-7(6-13)5-9(8)12-10/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHIUTINUVPIBPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=N2)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701296910
Record name 2-Chloro-7-quinolinecarboxaldehyde
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Molecular Weight

191.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

863549-06-8
Record name 2-Chloro-7-quinolinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=863549-06-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-7-quinolinecarboxaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Chloroquinoline 7 Carbaldehyde

Direct Formylation Strategies for Quinolinecarbaldehydes at the C7 Position

Directly introducing a formyl group onto an aromatic ring is a fundamental transformation in organic synthesis. However, achieving regioselectivity, especially at the C7 position of the quinoline (B57606) nucleus, is a significant challenge due to the electronic nature of the heterocyclic system.

Several classical name reactions exist for the formylation of aromatic compounds. Their applicability to the synthesis of 2-chloroquinoline-7-carbaldehyde is highly dependent on their mechanism and substrate requirements.

Vilsmeier-Haack Reaction: This reaction employs a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to formylate electron-rich aromatic rings. organic-chemistry.org While it is a powerful formylation method, its application to quinoline synthesis often involves the cyclization of N-arylacetamides. niscpr.res.inresearchgate.net This process, known as the Vilsmeier-Haack cyclisation, can produce 2-chloro-3-formylquinolines in a single pot. niscpr.res.inchemijournal.com This method is therefore highly regioselective for the C3 position and is not suitable for the direct formylation of a pre-existing quinoline at the C7 position. niscpr.res.in

Reimer-Tiemann Reaction: The Reimer-Tiemann reaction involves the ortho-formylation of phenols using chloroform (B151607) in a basic solution. wikipedia.org The reactive species is dichlorocarbene, which preferentially reacts with highly electron-rich rings like phenoxides. wikipedia.orgjk-sci.com The quinoline ring system, lacking the strong activation of a phenolic hydroxyl group, is not a suitable substrate for this reaction under normal conditions. While some electron-rich heterocycles like indoles do react, they can undergo an "abnormal" Reimer-Tiemann reaction leading to ring expansion to form 3-chloroquinolines, rather than formylation. youtube.comsciencemadness.org

Duff Aldehyde Synthesis: This method uses hexamethylenetetramine (hexamine) to formylate phenols, again requiring a strongly electron-donating group to facilitate the electrophilic substitution, which occurs preferentially at the ortho position. wikipedia.orgchem-station.com Given the need for a highly activated substrate, the Duff reaction is generally inefficient for the formylation of less activated heterocyclic systems like quinoline at any position, including C7. wikipedia.org

Table 1: Comparative Analysis of Classical Formylation Reactions for Quinoline C7-Formylation

Reaction Reagents Substrate Requirement Regioselectivity on Quinolines Applicability for Direct C7-Formylation
Vilsmeier-Haack POCl₃, DMF Electron-rich arenes Primarily C3 (via cyclization of N-arylacetamides) niscpr.res.inchemijournal.com Low
Reimer-Tiemann CHCl₃, Base (e.g., NaOH) Phenols, electron-rich heterocycles wikipedia.org Not a formylation; can cause ring expansion of indole (B1671886) precursors to 3-chloroquinoline (B1630576) sciencemadness.org Very Low
Duff Aldehyde Hexamethylenetetramine, Acid Phenols, highly activated arenes wikipedia.org Ineffective on non-activated quinoline Very Low

Controlling regioselectivity in the functionalization of quinoline is notoriously difficult. The electronic properties of the quinoline ring system inherently favor substitution at specific positions.

In metal-catalyzed C-H activation reactions, the nitrogen atom of the pyridine (B92270) ring often acts as an embedded directing group, guiding functionalization to the C2 and C8 positions. nih.gov Consequently, a vast majority of C-H functionalization studies on quinoline report substitution at these sites. nih.govmdpi.com The C7 position, lacking such intrinsic activation or directorial assistance, is often referred to as an "orphan position," and there are no known methods for its selective direct functionalization without the influence of a directing group placed at an adjacent position, such as C8. nih.govnih.gov Electrophilic aromatic substitution on the quinoline ring itself is complex; under strongly acidic conditions, reaction occurs on the protonated pyridinium (B92312) ring, directing incoming electrophiles to the C5 and C8 positions. Under neutral or less acidic conditions, substitution may favor the benzene (B151609) ring, but a mixture of isomers is common. Direct formylation at C7 is therefore not a synthetically viable route.

The direct and selective introduction of a formyl group at the C7 position of quinoline remains a significant synthetic hurdle. Current research in the regioselective functionalization of quinolines is heavily focused on transition-metal-catalyzed C-H activation. mdpi.comnih.gov While these methods have enabled the introduction of various functional groups at positions like C2, C3, C5, and C8, a direct and high-yielding C7-formylation protocol has not been established in the reviewed literature. The development of such a method would likely require a novel catalyst system or a strategically designed quinoline precursor with a removable directing group at the C8 position to overcome the inherent reactivity patterns of the quinoline nucleus.

Indirect Synthesis and Derivatization Routes from Precursor Quinoline Derivatives

Given the challenges of direct C7 formylation, indirect routes starting from pre-functionalized quinoline derivatives are the most practical and logical strategies for obtaining this compound. These methods involve either converting an existing functional group at C7 into an aldehyde or performing sequential reactions to introduce the chloro and aldehyde groups.

Functional group interconversion (FGI) is a foundational strategy in multi-step synthesis. imperial.ac.uk A variety of substituents at the C7 position of a quinoline ring can be chemically transformed into the target aldehyde group.

Oxidation of a Methyl Group: A 7-methylquinoline (B44030) derivative can be oxidized to the corresponding aldehyde. Reagents like selenium dioxide (SeO₂) or chromium trioxide (CrO₃) can be used for this transformation.

Oxidation of a Primary Alcohol: A 7-(hydroxymethyl)quinoline precursor can be oxidized to the aldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂) to prevent over-oxidation to the carboxylic acid. solubilityofthings.com

Reduction of a Carboxylic Acid Derivative: A quinoline-7-carboxylic acid can be reduced to the aldehyde. This is typically a two-step process involving the conversion of the carboxylic acid to a more reactive derivative (like an acid chloride or an ester) followed by controlled reduction using a reagent such as diisobutylaluminium hydride (DIBAL-H) or lithium tri-tert-butoxyaluminum hydride. solubilityofthings.com

Hydrolysis of a Nitrile: Quinoline-7-carbonitrile can be partially reduced with a reagent like DIBAL-H followed by aqueous workup to yield the aldehyde.

Table 2: Plausible Functional Group Interconversions to Form a C7-Carbaldehyde

Precursor C7-Substituent Reaction Type Typical Reagents Product Moiety
-CH₃ (Methyl) Oxidation SeO₂, CrO₃ -CHO (Aldehyde)
-CH₂OH (Hydroxymethyl) Oxidation PCC, MnO₂, Dess-Martin periodinane -CHO (Aldehyde)

The synthesis of this compound would logically be approached by a multi-step sequence where the chloro and the aldehyde (or its precursor) functionalities are introduced in separate, compatible steps.

Route A: Chlorination followed by Side-Chain Oxidation

Start with 7-methyl-2(1H)-quinolone: This precursor has the C7 substituent already in place.

Chlorination: The quinolone is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) to convert the C2-oxo group into a chloro group, yielding 2-chloro-7-methylquinoline.

Side-Chain Oxidation: The methyl group at C7 is then oxidized to the carbaldehyde using an appropriate oxidizing agent, as described in section 2.2.1. This step must be carefully controlled to avoid reaction at other positions.

Route B: Functionalization of a Pre-made Quinoline Aldehyde

Start with quinoline-7-carbaldehyde: This commercially available sigmaaldrich.com or synthetically accessible starting material already possesses the required formyl group.

N-Oxidation: The quinoline nitrogen is oxidized to an N-oxide using an oxidant like meta-chloroperoxybenzoic acid (m-CPBA). This activates the C2 position for nucleophilic substitution.

Chlorination: The N-oxide is then treated with a chlorinating agent like POCl₃ or SO₂Cl₂ to introduce the chlorine atom at the C2 position.

Deoxygenation: The N-oxide is subsequently reduced back to the quinoline, for example, with phosphorus trichloride (B1173362) (PCl₃) or catalytic hydrogenation, to yield the final product, this compound.

These indirect, multi-step strategies, which rely on the robust and predictable chemistry of functional group interconversions and established quinoline modification reactions, represent the most viable pathways for the synthesis of this compound.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Chloroquinoline 7 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of 2-Chloroquinoline-7-carbaldehyde. One-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments work in concert to assign each proton and carbon signal and confirm the substitution pattern.

Proton NMR (¹H-NMR) Chemical Shifts and Coupling Patterns for the C7-Carbaldehyde and Quinoline (B57606) Ring

The ¹H-NMR spectrum provides the initial and most direct insight into the molecule's structure. The aldehyde proton (CHO) is highly characteristic, expected to resonate significantly downfield due to the strong deshielding effect of the carbonyl group, typically in the range of δ 9.9-10.1 ppm as a singlet.

The aromatic region will display signals for the five protons on the quinoline ring system. Their specific chemical shifts and coupling patterns are dictated by the electronic effects of the chloro, aldehyde, and heterocyclic nitrogen atoms.

H4: The proton at the C4 position is adjacent to the nitrogen and is expected to be downfield, likely appearing as a doublet.

H8: The proton at C8, being peri to the aldehyde group at C7, will be significantly deshielded and is expected to appear as a singlet or a narrow doublet.

H5 and H6: These protons on the benzo-fused ring will exhibit typical ortho- and meta-couplings, appearing as doublets or doublets of doublets. Their exact shifts are influenced by the combined electronic nature of the substituents. For comparison, in the related compound 2-methylquinoline-6-carbaldehyde, the aromatic protons resonate between δ 7.34 and 8.23 ppm. rsc.org

H3: This proton is adjacent to the carbon bearing the chlorine atom and is expected to appear as a singlet in the aromatic region.

Table 1: Expected ¹H-NMR Data for this compound

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity
CHO 9.9 - 10.1 s (singlet)
H8 >8.2 s or d
H4 Downfield d (doublet)
H3 Aromatic Region s (singlet)
H5, H6 Aromatic Region d, dd (doublet, doublet of doublets)

Carbon-13 NMR (¹³C-NMR) Analysis of Quinoline and Aldehyde Carbons

The ¹³C-NMR spectrum reveals the signals for all ten carbon atoms in the quinoline core plus the aldehyde carbon.

Aldehyde Carbon (CHO): This carbonyl carbon is highly deshielded and will appear far downfield, typically in the range of δ 189-192 ppm. For instance, the aldehyde carbon in 2,6-dichloro-3-formyl quinoline appears at δ 189.49 ppm. chemijournal.com

C2: The carbon atom bonded to the chlorine atom (C2) will also be significantly downfield due to the electronegativity of chlorine and its position within the heterocyclic ring. In related 2-chloroquinolines, this signal is often found around δ 150-158 ppm. ekb.eg

Quaternary Carbons: The spectrum will also feature signals for the four quaternary carbons (C4a, C7, C8a, and the chloro-substituted C2), which will not appear in a standard ¹H-NMR spectrum. Their assignment is confirmed using 2D NMR techniques. Data for the parent structure, quinoline-7-carbaldehyde, can serve as a reference for the expected chemical shifts of the carbocyclic ring carbons. chemicalbook.com

Table 2: Expected ¹³C-NMR Data for this compound

Carbon Assignment Expected Chemical Shift (δ, ppm)
CHO 189 - 192
C2 150 - 158
C4 ~150
Other Aromatic C 120 - 148

Elucidation of Molecular Structure through Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

While 1D NMR suggests the structure, 2D NMR provides definitive proof by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. It would be used to trace the connectivity of the protons on the carbocyclic ring (H5-H6) and confirm their neighbor relationships.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). This is crucial for unambiguously assigning the signals for C3, C4, C5, C6, and C8 by linking them to their corresponding, already-assigned protons.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of the compound, providing a functional group fingerprint.

Fourier Transform Infrared (FTIR) Spectroscopic Assignments of Aldehyde (C=O) and Carbon-Chlorine (C-Cl) Vibrations

FTIR spectroscopy is highly effective for identifying key functional groups. For this compound, two peaks are of primary diagnostic importance.

Aldehyde (C=O) Stretch: A strong, sharp absorption band is expected for the carbonyl (C=O) stretching vibration. For aromatic aldehydes, this peak typically appears in the region of 1685-1710 cm⁻¹. In the closely related 2-chloroquinoline-3-carboxaldehyde, this band is observed at 1686 cm⁻¹. ekb.eg

Carbon-Chlorine (C-Cl) Stretch: The vibration associated with the C-Cl bond is expected to produce an absorption in the fingerprint region, typically between 700 and 800 cm⁻¹. For 2-chloroquinoline-3-carboxaldehyde, this absorption is seen around 744-754 cm⁻¹. ekb.eg Other bands in the spectrum would correspond to aromatic C=C and C=N stretching (approx. 1450-1620 cm⁻¹) and C-H bending vibrations.

Table 3: Expected Characteristic FTIR Peaks for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
C=O Stretch Aldehyde 1685 - 1710 Strong
C=C / C=N Stretch Aromatic Ring 1450 - 1620 Medium-Variable
C-Cl Stretch Chloro-substituent 700 - 800 Medium-Strong

Raman Spectroscopy for Detailed Vibrational Fingerprinting and Bond Analysis

Raman spectroscopy provides complementary information to FTIR. While FTIR is sensitive to polar bonds like C=O, Raman spectroscopy is particularly effective for analyzing non-polar and symmetric bonds. For this compound, a Raman spectrum would be valuable for:

Aromatic Ring Vibrations: The symmetric "breathing" modes of the quinoline ring system, which are often weak in the FTIR spectrum, typically give rise to strong, sharp signals in the Raman spectrum, providing a detailed fingerprint of the heterocyclic core.

C-Cl Bond Analysis: The C-Cl stretch is also Raman active and its observation would corroborate the FTIR data.

Complementary Data: By comparing the intensities of peaks in both FTIR and Raman spectra, further structural inferences can be made based on the principles of mutual exclusion for molecules with a center of symmetry, although this molecule is not symmetric. Theoretical calculations based on Density Functional Theory (DFT) are often used to predict and assign both FTIR and Raman active modes with high accuracy. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight and elucidating the structure of unknown compounds.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the exact elemental formula of a compound.

Theoretical Application to this compound: For this compound, with the chemical formula C₁₀H₆ClNO, the theoretical exact mass can be calculated. HRMS would be used to experimentally confirm this mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions. While no specific experimental data is available, the expected monoisotopic mass would be approximately 191.0138 Da. For comparison, the molecular weight of the related compound 2-chloro-7-methoxyquinoline-3-carbaldehyde (B187766) (C₁₁H₈ClNO₂) has been determined as 221.0244 Da. nih.gov

PropertyTheoretical Value for C₁₀H₆ClNO
Molecular Formula C₁₀H₆ClNO
Monoisotopic Mass 191.0138 u
Nominal Mass 191 u

Elucidation of Fragmentation Pathways via Electron Ionization (EI-MS) and Electrospray Ionization (ESI-MS)

Both EI-MS and ESI-MS are used to create ions for mass analysis, but they differ in their mechanism and the type of structural information they provide.

Electron Ionization (EI-MS): This is a "hard" ionization technique that involves bombarding the sample with high-energy electrons. This process typically causes extensive fragmentation of the molecule. The resulting fragmentation pattern is reproducible and acts as a molecular "fingerprint," providing rich structural information.

Electrospray Ionization (ESI-MS): This is a "soft" ionization technique that typically results in the formation of a protonated molecule, [M+H]⁺, with minimal fragmentation. It is particularly useful for confirming the molecular weight of a compound. Tandem mass spectrometry (MS/MS) can be used with ESI to induce and analyze fragmentation.

Expected Fragmentation Pathways for this compound: Although no specific mass spectra for this compound are published, fragmentation patterns can be predicted based on the known behavior of quinolines and aromatic aldehydes.

Loss of CO: The aldehyde group would likely fragment through the loss of a neutral carbon monoxide molecule (28 Da), resulting in a [M-CO]⁺ ion.

Loss of Cl: The chlorine atom could be lost as a radical, leading to a [M-Cl]⁺ fragment.

Loss of HCN: A characteristic fragmentation of the quinoline ring system is the expulsion of a neutral hydrogen cyanide molecule (27 Da). nih.gov

Combined Losses: Combinations of these primary fragmentation events would also be expected.

Electronic Absorption Spectroscopy (UV-Vis) and Optical Properties

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions.

Correlation with Molecular Electronic Structure

The positions and intensities of the absorption maxima (λ_max) in a UV-Vis spectrum are directly related to the molecule's electronic structure. The presence of the chlorine atom (an auxochrome) and the carbaldehyde group (a chromophore) on the quinoline skeleton would influence the energy of the electronic transitions. These substituents would be expected to cause a bathochromic shift (shift to longer wavelengths) of the absorption bands compared to the unsubstituted quinoline parent molecule.

Single-Crystal X-ray Diffraction for Solid-State Structural Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides detailed information on bond lengths, bond angles, and intermolecular interactions.

Status for this compound: There are no published reports containing the single-crystal X-ray diffraction data for this compound.

For comparison, crystal structure data is available for the related isomers 2-chloroquinoline-3-carbaldehyde (B1585622) and 2-chloro-7-methylquinoline-3-carbaldehyde. researchgate.netresearchgate.net For instance, the analysis of 2-chloroquinoline-3-carbaldehyde revealed a monoclinic crystal system and a nearly planar quinolinyl fused ring system. researchgate.net Similar structural characteristics would be anticipated for the 7-carbaldehyde isomer, but experimental verification is required.

Computational Chemistry and Quantum Chemical Investigations of 2 Chloroquinoline 7 Carbaldehyde

Geometry Optimization and Conformational Analysis

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. This involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. The B3LYP functional, combined with a basis set like 6-311++G(d,p) or 6-31G(d,p), is a popular choice for optimizing the geometry of quinoline (B57606) derivatives. These calculations provide key structural parameters such as bond lengths and bond angles.

For instance, in a study of 8-chloroquinoline-2-carbaldehyde (B1270957), DFT calculations at the B3LYP/6-31G(d,p) level determined the optimized bond lengths and angles. The C-Cl bond length was found to be approximately 1.76 Å, while the C=O bond of the carbaldehyde group was about 1.43 Å. The bond angles within the benzene (B151609) and pyridine (B92270) rings were calculated to be around 120°, consistent with their aromatic character.

Table 1: Selected Optimized Bond Lengths (Å) and Bond Angles (°) for 8-chloroquinoline-2-carbaldehyde (Illustrative Data)

ParameterValue (Å or °)Reference
C-Cl Bond Length1.76
C=O Bond Length1.43
C-C (aromatic) Bond Length1.371 - 1.421
C-N Bond Length~1.422
C-C-C Bond Angle (ring)~120 - 121

This data is for 8-chloroquinoline-2-carbaldehyde and serves as an example of typical values obtained through DFT calculations.

Conformational analysis investigates the different spatial arrangements of a molecule (conformers) that can be interconverted by

Electronic Structure and Reactivity Descriptors

Fukui Functions and Local Reactivity Indices

Fukui functions are essential in predicting the most probable sites for nucleophilic, electrophilic, and radical attacks on a molecule. These reactivity descriptors are derived from the conceptual DFT and provide valuable insights into a compound's chemical behavior. Local reactivity indices, such as the local softness and electrophilicity index, further refine this understanding by quantifying the reactivity of specific atomic sites. Without dedicated computational studies on 2-Chloroquinoline-7-carbaldehyde, the calculation and analysis of its Fukui functions and local reactivity indices remain speculative.

Theoretical Spectroscopic Property Prediction and Correlation with Experimental Data

The simulation of spectra is a powerful tool for interpreting experimental data and understanding the structural and electronic properties of molecules.

Analysis of Non-Linear Optical (NLO) Properties

The study of non-linear optical (NLO) properties is a burgeoning field with applications in optoelectronics and photonics. Computational methods are frequently used to predict the first and second hyperpolarizabilities of molecules, which are measures of their NLO response. The investigation of these properties in novel compounds is of significant interest for the development of new materials.

The lack of available data for this compound across these critical areas of modern chemical analysis underscores the need for further research to fully characterize this compound and explore its potential applications.

Chemical Reactivity and Derivatization of 2 Chloroquinoline 7 Carbaldehyde

Transformations at the Formyl (C7) Group

The aldehyde functional group at the C7 position of 2-chloroquinoline-7-carbaldehyde is a primary site for a variety of chemical modifications, enabling the introduction of diverse structural motifs.

Condensation Reactions, including Schiff Base Formation with Primary Amines and Hydrazines

The formyl group readily undergoes condensation reactions with primary amines and hydrazines to form the corresponding imines, commonly known as Schiff bases. tandfonline.combepls.com These reactions are fundamental in the synthesis of various biologically active molecules and ligands for metal complexes. tandfonline.combepls.com

The reaction of 2-chloroquinoline-3-carbaldehyde (B1585622) with primary amines, such as substituted anilines, in a suitable solvent like acetone, yields the corresponding N-substituted methanimines. rsc.org Similarly, condensation with hydrazines and their derivatives, such as phenylhydrazine (B124118) or 7-methyl-2-propyl-3H-benzoimidazole-5-carbohydrazide, leads to the formation of hydrazones. tandfonline.comrsc.orgtandfonline.com These reactions are often carried out in solvents like ethanol (B145695) or a mixture of dimethylformamide and ethanol, sometimes with the aid of a catalyst or gentle heating to facilitate the reaction. tandfonline.comekb.eg The formation of these Schiff bases is a critical step in the synthesis of more complex heterocyclic systems, including pyrazolo[3,4-b]quinolines through subsequent intramolecular cyclization. rsc.orgnih.gov

Table 1: Examples of Condensation Reactions of 2-Chloroquinoline-carbaldehydes

Reactant 1Reactant 2Product TypeReference
2-chloro-8-methylquinoline-3-carbaldehyde (B1582571)Substituted anilinesSchiff base (methanimine) rsc.org
2-chloroquinoline-3-carbaldehydePhenyl hydrazineSchiff base (hydrazone) rsc.org
2-chloroquinoline-3-carbaldehyde derivatives7-methyl-2-propyl-3H-benzoimidazole-5-carbohydrazideSchiff base (hydrazone) tandfonline.comtandfonline.com
2-chloro-6-methoxyquinoline-3-carbaldehydePhenyl hydrazineSchiff base, leading to pyrazolo[3,4-b]quinoline rsc.orgnih.gov
2-chloroquinoline-3-carbaldehydeHydrazine hydrateHydrazonomethyl-quinoline nih.gov

Chemoselective Reduction to Alcohols and Oxidation to Carboxylic Acids

The formyl group of this compound can be selectively reduced to a primary alcohol or oxidized to a carboxylic acid, providing pathways to other important derivatives.

Chemoselective Reduction: The reduction of the aldehyde to an alcohol can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) is a common and effective reagent for this transformation, yielding the corresponding (2-chloroquinolin-7-yl)methanol. nih.gov This selective reduction leaves the chloro substituent and the quinoline (B57606) ring intact.

Oxidation: The aldehyde can be oxidized to the corresponding 2-chloroquinoline-7-carboxylic acid. This transformation can be carried out using oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromyl chloride (CrO₂Cl₂). Under acidic conditions, the carboxylic acid is formed directly, while under alkaline conditions, the corresponding carboxylate salt is obtained. libretexts.org

Nucleophilic Additions to the Carbonyl Carbon

The electrophilic carbon atom of the formyl group is susceptible to attack by various nucleophiles. masterorganicchemistry.com This fundamental reaction of carbonyl compounds leads to the formation of a tetrahedral intermediate, where the carbon hybridization changes from sp² to sp³. masterorganicchemistry.com The reversibility of the addition depends on the basicity of the nucleophile. masterorganicchemistry.com For instance, the addition of cyanide ion (CN⁻) to aldehydes and ketones is a well-established method for forming cyanohydrins. masterorganicchemistry.com While specific examples for this compound are not detailed in the provided search results, this general reactivity pattern of aldehydes is applicable.

Knoevenagel Condensation and Related Carbon-Carbon Bond Formations

The Knoevenagel condensation is a key carbon-carbon bond-forming reaction involving the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. wikipedia.org This reaction, and related transformations, are instrumental in extending the carbon framework of this compound.

For instance, the reaction of 2-chloroquinoline-3-carbaldehyde with active methylene compounds like ethyl cyanoacetate (B8463686) can be catalyzed by bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to afford ethyl 3-(2-chloroquinolin-3-yl)-2-cyanoacrylates. researchgate.net This type of reaction can also be a key step in multi-component reactions for the synthesis of complex heterocyclic scaffolds. rsc.org For example, a one-pot, three-component reaction of 2-chloroquinoline-3-carbaldehyde, cyclic active methylene compounds, and other reagents can construct highly substituted quinoline derivatives. researchgate.net The mechanism often involves the formation of an iminium ion intermediate, which then undergoes Knoevenagel condensation. rsc.org

Reactions Involving the Chloro (C2) Substituent

The chlorine atom at the C2 position of the quinoline ring is susceptible to nucleophilic attack, allowing for its displacement and the introduction of a variety of functional groups.

Nucleophilic Aromatic Substitution (SNAr) with Various Nucleophiles (e.g., O-, N-, S-based)

The C2 position of the quinoline ring is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the nitrogen atom in the heterocyclic ring. researchgate.netwikipedia.org This allows the chloro group to be displaced by a range of nucleophiles.

N-based Nucleophiles: Reactions with nitrogen-based nucleophiles are common. For example, 2-chloroquinoline-3-carbaldehyde reacts with morpholine (B109124) in the presence of a catalytic amount of dimethylaminopyridine to yield 2-morpholinoquinoline-3-carbaldehyde. nih.gov Similarly, reaction with thiomorpholine (B91149) in the presence of potassium carbonate furnishes 2-thiomorpholinoquinoline-3-carbaldehyde. rsc.orgnih.gov Amines and azoles, like 1,2,4-triazole, can also displace the chlorine atom. researchgate.netresearchgate.net

O-based and S-based Nucleophiles: The chloro group can also be substituted by oxygen and sulfur nucleophiles. For example, reaction with sodium alkoxides or aryloxides can introduce new ether linkages at the C2 position. nih.gov Alkylthiols can react to form 2-(alkylthiol)quinoline-3-carbaldehydes. researchgate.net

The SNAr mechanism typically involves the formation of a Meisenheimer complex, a negatively charged intermediate, which then eliminates the chloride ion to restore aromaticity. wikipedia.orglibretexts.org The reactivity in these substitutions can be influenced by the nature of the nucleophile and the reaction conditions. researchgate.net

Table 2: Examples of Nucleophilic Aromatic Substitution on 2-Chloroquinolines

2-Chloroquinoline DerivativeNucleophileProductReference
2-chloroquinoline-3-carbaldehydeMorpholine2-morpholinoquinoline-3-carbaldehyde nih.gov
2-chloroquinoline-3-carbaldehydeThiomorpholine2-thiomorpholinoquinoline-3-carbaldehyde rsc.orgnih.gov
2-chloroquinoline-3-carbaldehyde1,2,4-triazole2-(1H-1,2,4-triazol-1-yl)quinoline-3-carbaldehyde researchgate.net
2-chloroquinoline-3-carbaldehydesSodium alkoxides/aryloxides2-alkoxy/aryloxy-quinoline-3-carboxylic acids (after hydrolysis) nih.gov
2-chloroquinoline-3-carbaldehydesAlkylthiol2-(alkylthiol)quinoline-3-carbaldehydes researchgate.net

Due to a lack of available scientific literature on the specific chemical reactivity of this compound, it is not possible to generate a detailed article that meets the specified requirements for content and data.

Extensive searches for research findings, reaction protocols, and data pertaining to the metal-catalyzed cross-coupling, cyclization, annulation, and substitution reactions of this compound did not yield any specific results. The body of published scientific work does not appear to cover the detailed chemical derivatization of this particular compound in the manner requested.

Therefore, the creation of scientifically accurate sections on the topics outlined below, complete with detailed research findings and data tables, cannot be fulfilled at this time.

Electrophilic and Nucleophilic Substitution at Other Positions of the Quinoline Ring

To provide an article on these topics for this compound would require speculation based on the reactivity of other related compounds, which would not adhere to the standards of scientific accuracy and would violate the explicit instructions to focus solely on the specified chemical.

Applications of 2 Chloroquinoline 7 Carbaldehyde in Advanced Organic Synthesis

Role as a Versatile Synthetic Building Block and Precursor in Complex Molecule Synthesis

2-Chloroquinoline-7-carbaldehyde is poised to be a valuable intermediate in the construction of complex molecular architectures. The quinoline (B57606) nucleus is a privileged scaffold found in numerous natural products and pharmacologically active compounds. nih.govrsc.org Aldehydes on the quinoline ring, such as the closely related 2-chloroquinoline-3-carbaldehydes, are recognized as versatile synthetic intermediates for preparing a large number of heterocyclic systems. semanticscholar.orgresearchgate.net

The two primary reactive sites on the molecule, the aldehyde group at the C7 position and the chlorine atom at the C2 position, allow for sequential and diverse chemical transformations. The aldehyde functionality is a gateway for forming new carbon-carbon and carbon-heteroatom bonds through reactions like condensations, while the chloro group can be substituted via nucleophilic aromatic substitution or participate in cross-coupling reactions. This dual reactivity enables its use in multicomponent reactions to build fused heterocyclic systems of biological and material significance. semanticscholar.orgresearchgate.net

Table 1: Potential Synthetic Transformations of this compound
Reactive SiteReaction TypePotential Product ClassSignificance
C7-AldehydeCondensation (e.g., with amines, active methylene (B1212753) compounds)Schiff Bases, Chalcones, Fused HeterocyclesPrecursors for ligands, dyes, and biologically active molecules. nih.govijsr.net
C7-AldehydeReduction/OxidationAlcohols, Carboxylic AcidsFurther functional group manipulation. semanticscholar.org
C2-ChlorineNucleophilic Aromatic Substitution (SNAr)Amines, Ethers, ThioethersModification of electronic properties and biological activity. researchgate.net
C2-ChlorineCross-Coupling Reactions (e.g., Suzuki, Sonogashira)Aryl/Alkynyl-substituted QuinolinesConstruction of extended π-conjugated systems for materials science. rsc.org

Rational Design and Synthesis of Functional Ligands

The inherent structural features of this compound make it an excellent candidate for the rational design of functional ligands for coordination chemistry.

The aldehyde group is readily converted into an imine (azomethine) through condensation with primary amines, forming Schiff bases. nih.govresearchgate.net This reaction is a cornerstone of ligand synthesis due to its simplicity and high efficiency. Research on other quinoline aldehydes, including quinoline-7-carbaldehyde itself, confirms their utility in preparing Schiff base derivatives. mdpi.comresearchgate.net The resulting Schiff bases are highly effective ligands, as the imine nitrogen atom is an excellent coordination site for metal ions. orientjchem.org

The general synthesis involves reacting this compound with a selected primary amine, often with acid or base catalysis, in a suitable solvent like ethanol (B145695). This modular approach allows for the synthesis of a vast library of ligands with tailored steric and electronic properties by simply varying the amine component.

Schiff bases derived from quinoline aldehydes are widely used to form stable complexes with a variety of transition metals. researchgate.netorientjchem.org It is well-established that the coordination of a ligand to a metal ion can enhance its biological or catalytic properties.

While specific catalytic applications of complexes derived from this compound are not extensively documented, related quinoline-based metal complexes have shown significant catalytic activity. For instance, copper complexes formed with various quinoline derivatives have been shown to efficiently catalyze the oxidation of catechol to o-quinone, mimicking the function of the catechol oxidase enzyme. mdpi.com The catalytic activity of such complexes is influenced by the chemical structure of the quinoline ligand and the nature of the metal ion. mdpi.com Therefore, metal complexes incorporating Schiff base ligands from this compound are promising candidates for catalyzing a range of organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. nih.gov

Table 2: Potential Applications in Coordination Chemistry
Application AreaDescriptionRelevant Metal Ions
Homogeneous CatalysisComplexes can act as catalysts for oxidation, hydrogenation, and other organic transformations. mdpi.comnih.govCu(II), Co(II), Ni(II), Pd(II), Ru(III) mdpi.comjetir.org
Biomimetic ChemistryModeling the active sites of metalloenzymes, such as catechol oxidase. mdpi.comCu(II), Fe(III), Mn(II)
Materials ScienceFormation of coordination polymers and metal-organic frameworks (MOFs).Zn(II), Cd(II), Co(II)

Precursor for the Development of Advanced Organic Materials (e.g., dyes, optoelectronic compounds)

The quinoline scaffold is a key component in many advanced organic materials due to its electron-deficient nature, thermal stability, and electron-transporting capabilities. mdpi.comsemanticscholar.org These properties are highly desirable for applications in optoelectronics, such as in organic light-emitting diodes (OLEDs). mdpi.comsemanticscholar.org

Compounds that feature an electron-donating group linked to an electron-accepting group (like quinoline) via a π-conjugated bridge often exhibit intramolecular charge transfer (ICT), a property crucial for nonlinear optical (NLO) materials and fluorescent dyes. researchgate.net this compound can serve as the foundational electron-accepting core. The aldehyde group can be used to build out the π-conjugated system through reactions like Knoevenagel or Wittig condensations, while the chloro group can be replaced with donor moieties. This synthetic versatility allows for the fine-tuning of the photophysical properties of the resulting materials, making this compound a promising precursor for novel dyes and compounds for optoelectronic applications. mdpi.com

Future Research Directions and Perspectives for 2 Chloroquinoline 7 Carbaldehyde

Development of Green and Sustainable Synthetic Routes for the Compound

Traditional methods for synthesizing quinoline (B57606) derivatives, such as the Vilsmeier-Haack reaction, often rely on harsh reagents like phosphorus oxychloride (POCl₃) and chlorinated solvents, leading to significant environmental concerns and hazardous waste. nih.govijsr.netchemijournal.com The future of chemical synthesis lies in the development of green and sustainable alternatives that are more efficient and environmentally benign.

Future research will likely focus on the following areas:

Catalyst-Free and Solvent-Free Conditions: Exploring reactions under microwave irradiation or using ultrasound, which can reduce reaction times and eliminate the need for hazardous solvents, represents a significant step forward. nih.gov Grinding techniques and reactions in water are also promising eco-friendly approaches. researchgate.net

Use of Greener Catalysts: There is a growing interest in employing biodegradable and reusable catalysts. For instance, natural surfactants and organocatalysts like L-proline have been shown to effectively catalyze reactions involving quinoline aldehydes, improving yields under milder conditions. nih.gov

Multi-Component Reactions (MCRs): One-pot MCRs are inherently more sustainable as they reduce the number of synthetic steps, minimize waste, and improve atom economy. researchgate.net Developing novel MCRs that utilize 2-chloroquinoline-3-carbaldehyde (B1585622) to build complex molecules in a single step is a major goal.

Synthesis ApproachTraditional Method (Vilsmeier-Haack)Green AlternativeBenefit of Green Approach
Reagents POCl₃, DMF, AcetanilidesMicrowave, Ultrasound, Water as solventReduced use of hazardous chemicals, lower energy consumption. nih.govresearchgate.net
Catalysts Stoichiometric strong acids/basesL-proline, Natural surfactantsUse of biodegradable, non-toxic catalysts. nih.gov
Efficiency Multiple steps, purification requiredOne-pot, multi-component reactionsHigher atom economy, less waste, reduced reaction time. researchgate.net
Solvents Chlorinated solventsSolvent-free or aqueous mediaMinimized environmental impact and health hazards. ijsr.netresearchgate.net

Integration of Advanced Spectroscopic and Computational Methodologies for Deeper Understanding of Reactivity

While the reactivity of 2-chloroquinoline-3-carbaldehyde is well-documented, a deeper, quantitative understanding can be achieved by integrating modern analytical techniques. Advanced spectroscopic methods (FT-IR, NMR) and computational chemistry offer powerful tools to elucidate reaction mechanisms and predict chemical behavior. chemijournal.com

Computational Modeling (DFT): Density Functional Theory (DFT) studies can provide insights into the electronic structure, stability, and reactivity of the molecule. researchgate.net Such studies can help predict the most likely sites for nucleophilic or electrophilic attack, explain the regioselectivity of reactions, and calculate the energy barriers for different reaction pathways.

In-situ Spectroscopic Monitoring: Techniques like real-time NMR or IR spectroscopy can monitor reactions as they happen. This provides direct evidence for the formation of transient intermediates and helps to confirm or refute proposed reaction mechanisms, such as the formation of Schiff bases or cyclization precursors. chemijournal.com This level of detail is crucial for optimizing reaction conditions and designing more efficient synthetic routes.

Exploration of Novel Reaction Pathways and Catalytic Systems Involving the Compound

The dual reactivity of the aldehyde and chloro-substituents makes 2-chloroquinoline-3-carbaldehyde a prime candidate for discovering novel transformations. Future research is aimed at expanding its synthetic playbook.

Transition Metal Catalysis: The use of palladium and copper catalysts in Sonogashira coupling reactions has already been employed to introduce alkyne functionalities at the C2 position. rsc.org There is vast potential to explore other cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce a wide variety of substituents. Developing bimetallic catalytic systems could unlock new, previously inaccessible reaction pathways. semanticscholar.org

Domino and Cascade Reactions: Designing one-pot cascade reactions that involve sequential transformations at both the aldehyde and chloro-positions is a key area of interest. For example, a Knoevenagel condensation at the aldehyde group followed by an intramolecular nucleophilic substitution of the chlorine atom can lead to complex fused heterocyclic systems in a single, efficient step. nih.gov

Asymmetric Catalysis: The development of chiral catalysts to control the stereochemistry of reactions involving 2-chloroquinoline-3-carbaldehyde is a significant frontier. This would allow for the synthesis of enantiomerically pure compounds, which is of paramount importance in medicinal chemistry.

Expanding the Synthetic Utility of 2-Chloroquinoline-3-carbaldehyde in Emerging Fields of Chemical Science

The versatility of 2-chloroquinoline-3-carbaldehyde makes it an attractive starting material for applications beyond traditional organic synthesis. Its derivatives are being explored in several cutting-edge fields.

Medicinal Chemistry: Quinoline derivatives exhibit a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. researchgate.netresearchgate.net The aldehyde can be converted into various functional groups like imines (Schiff bases), hydrazones, and oximes, which are common pharmacophores. nih.govchemijournal.com Future work will focus on synthesizing libraries of new derivatives and screening them for activity against emerging diseases and drug-resistant pathogens.

Materials Science: The planar, aromatic structure of the quinoline ring makes it suitable for creating novel organic electronic materials. Derivatives could be designed for use as fluorescent sensors, organic light-emitting diodes (OLEDs), or components in photovoltaic cells. Research into its use for creating fluorescent chemosensors for detecting metal ions like Fe³⁺ and Hg²⁺ has already shown promise. researchgate.netnih.gov

Supramolecular Chemistry: The ability of the quinoline nitrogen and the aldehyde oxygen to act as hydrogen bond acceptors makes this molecule a valuable component for constructing complex supramolecular assemblies and metal-organic frameworks (MOFs).

Q & A

Q. What are the recommended methods for synthesizing 2-Chloroquinoline-7-carbaldehyde, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : A modified Vilsmeier-Haack reaction is commonly employed, where chloro-substituted precursors are treated with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) under controlled anhydrous conditions. Optimization involves adjusting temperature (typically 80–100°C), stoichiometry of POCl₃, and reaction time (4–8 hours). Post-reaction, quenching with ice-water and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves yield. Monitoring intermediates using thin-layer chromatography (TLC) ensures reaction progression .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–9.0 ppm) and aldehyde protons (δ ~10.0 ppm). Carbonyl carbons appear at δ ~190 ppm.
  • FT-IR : Confirm aldehyde C=O stretch at ~1680–1720 cm⁻¹.
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks ([M+H]⁺) and fragmentation patterns.
    Cross-referencing with computational simulations (e.g., DFT) enhances structural validation. Data should be tabulated with chemical shifts/peaks and compared to literature analogs .

Q. How should researchers conduct a rigorous literature review on the biological activity of this compound derivatives?

  • Methodological Answer :
  • Use systematic databases (PubMed, SciFinder) with Boolean operators (e.g., This compound AND (antimicrobial OR anticancer)).
  • Prioritize peer-reviewed journals and avoid predatory publishers.
  • Extract data into a comparative table (e.g., IC₅₀ values, assay types, cell lines) to identify trends and gaps. Cochrane’s framework for minimizing bias (e.g., dual screening of abstracts) ensures methodological rigor .

Advanced Questions

Q. How should researchers design experiments to investigate the reactivity of this compound under varying catalytic conditions?

  • Methodological Answer :
  • Experimental Design : Use a factorial design (e.g., varying catalysts: Pd/C, CuI, or organocatalysts; solvents: DMF, THF).
  • Controls : Include catalyst-free reactions and standardize temperature/pressure.
  • Milestones : Monitor reaction progress via GC-MS or HPLC at 1-hour intervals.
  • Data Analysis : Apply ANOVA to compare yields and reaction rates. Document deviations in lab notebooks to refine protocols .

Q. What strategies are recommended for resolving contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer :
  • Contradiction Analysis : Compare assay conditions (e.g., cell line viability vs. bacterial MIC).
  • Reproducibility Checks : Replicate key studies with standardized protocols (e.g., MTT assay for cytotoxicity).
  • Meta-Analysis : Pool data using random-effects models to account for heterogeneity. Highlight methodological discrepancies (e.g., solvent effects in DMSO) in systematic reviews .

Q. How can computational chemistry be integrated to predict the reactivity of this compound in novel synthetic pathways?

  • Methodological Answer :
  • Molecular Modeling : Use Gaussian or ORCA for DFT calculations (e.g., Fukui indices for electrophilic reactivity).
  • Docking Studies : Predict binding affinities with target proteins (e.g., cytochrome P450) using AutoDock Vina.
  • Validation : Correlate computational results with experimental kinetic data (e.g., rate constants). Publish raw data in supplementary materials for transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.